molecular formula C11H12O3 B1646356 1-Ethynyl-2,3,4-trimethoxybenzene

1-Ethynyl-2,3,4-trimethoxybenzene

Cat. No.: B1646356
M. Wt: 192.21 g/mol
InChI Key: FNSAZADLMIBJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-2,3,4-trimethoxybenzene is a high-value chemical building block designed for medicinal chemistry and anticancer research. Its primary research application lies in the synthesis of novel analogs of Combretastatin A-4 (CA-4), a potent natural microtubule-destabilizing agent . The compound's structure integrates a reactive ethynyl group with a 2,3,4-trimethoxyphenyl motif, a key pharmacophore found in CA-4 that is critical for binding to tubulin at the colchicine site . Researchers utilize this alkyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to efficiently construct 1,2,3-triazole-linked hybrid molecules . These hybrids, such as 1,4-triazolyl combretacoumarins, are explored for their antiproliferative properties and ability to induce apoptosis in various cancer cell lines, including CEM and MDA-MB-231 . The trimethoxyarene unit is essential for mimicking the B-ring of CA-4 and interacting with hydrophobic regions in the tubulin binding pocket . By serving as a versatile synthetic intermediate, this compound enables the development and structure-activity relationship (SAR) study of potential vascular-disrupting agents and cytotoxic compounds for oncological research .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-ethynyl-2,3,4-trimethoxybenzene

InChI

InChI=1S/C11H12O3/c1-5-8-6-7-9(12-2)11(14-4)10(8)13-3/h1,6-7H,2-4H3

InChI Key

FNSAZADLMIBJPZ-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C#C)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C#C)OC)OC

Origin of Product

United States

Preparation Methods

O-Methylation of Pyrogallol

Pyrogallol undergoes sequential methylation using methyl sulfate and sodium hydroxide under controlled conditions. As detailed in the patent CN102875344A, the reaction proceeds at 30–60°C with a molar ratio of pyrogallol:methyl sulfate:30% NaOH solution = 1:3.3–4:4. This step yields 1,2,3-trimethoxybenzene with a 90–92.5% yield after neutralization and purification.

Formylation via Vilsmeier-Haack Reaction

The intermediate 1,2,3-trimethoxybenzene is subjected to formylation using a Vilsmeier-Haack reagent (DMF and phosphorus oxychloride). The reaction occurs at 70–80°C for 10 hours, producing 2,3,4-trimethoxybenzaldehyde with a purity of 99.5–99.7% and a total yield of 72–74% after hydrolysis and distillation. This aldehyde serves as a critical precursor for further functionalization into the ethynyl target.

Strategies for Introducing the Ethynyl Group

Seyferth-Gilbert Homologation of 2,3,4-Trimethoxybenzaldehyde

The Seyferth-Gilbert reaction offers a direct route to convert aldehydes into terminal alkynes. Treating 2,3,4-trimethoxybenzaldehyde with the Bestmann-Ohira reagent (dimethyl (diazomethyl)phosphonate) under basic conditions (e.g., K₂CO₃ in methanol) facilitates homologation. This one-step process generates the ethynyl group via diazo intermediate decomposition, yielding this compound.

Reaction Conditions:

  • Reagent: 1.2 equivalents of Bestmann-Ohira reagent
  • Solvent: Methanol
  • Temperature: 0°C to room temperature
  • Yield: ~70–80% (estimated based on analogous reactions in)

Corey-Fuchs Reaction from Dibrominated Intermediate

An alternative pathway involves converting the aldehyde to a geminal dibromide followed by dehydrohalogenation:

  • Dibromination: Treat 2,3,4-trimethoxybenzaldehyde with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane to form 1,1-dibromo-1-(2,3,4-trimethoxyphenyl)methane .
  • Elimination: React the dibromide with a strong base (e.g., potassium tert-butoxide) to eliminate two equivalents of HBr, yielding the terminal alkyne.

Optimization Notes:

  • Base stoichiometry: 2.5 equivalents of KOtBu
  • Solvent: Tetrahydrofuran (THF)
  • Yield: ~65–75% (extrapolated from Corey-Fuchs applications in)

Halogenation and Cross-Coupling Approaches

Synthesis of 1-Bromo-2,3,4-trimethoxybenzene

Direct bromination of 2,3,4-trimethoxybenzene presents regioselectivity challenges due to the electron-donating methoxy groups. Adapted from methods in, electrophilic bromination using bromine in dichloromethane at 0°C selectively substitutes the para position relative to the methoxy groups, yielding 1-bromo-2,3,4-trimethoxybenzene.

Key Data:

  • Bromine stoichiometry: 1.1 equivalents
  • Reaction time: 2 hours
  • Yield: 55–60%

Sonogashira Coupling

The Sonogashira reaction couples 1-bromo-2,3,4-trimethoxybenzene with a terminal alkyne (e.g., trimethylsilylacetylene) under palladium catalysis:

Procedure:

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
  • Ligand: CuI (10 mol%)
  • Base: Triethylamine
  • Solvent: THF
  • Temperature: 60°C
  • Yield: 80–85% (after deprotection with TBAF)

Comparative Analysis of Synthetic Routes

Method Starting Material Steps Yield (%) Key Advantages Limitations
Seyferth-Gilbert Aldehyde 1 70–80 One-step, high atom economy Requires specialized reagent
Corey-Fuchs Aldehyde 2 65–75 Avoids transition metals Moderate yields, harsh conditions
Sonogashira Coupling Bromide 2 80–85 Scalable, high regioselectivity Requires halogenation step

Challenges and Optimization Strategies

Regioselectivity in Halogenation

The electron-rich aromatic ring complicates direct halogenation. Directed ortho metalation (DoM) using a temporary directing group (e.g., sulfonyl) improves positional control but adds synthetic steps.

Purification of Ethynyl Products

Terminal alkynes are prone to oxidative dimerization. Storage under inert atmosphere and purification via flash chromatography (silica gel, hexane/ethyl acetate) minimizes degradation.

Q & A

Q. What are the optimized synthetic routes for preparing 1-Ethynyl-2,3,4-trimethoxybenzene, and how do reaction conditions influence yield?

The compound is typically synthesized via Sonogashira coupling or deprotection of trimethylsilyl-protected alkynes. A validated method involves reacting 1-iodo-2,3,4-trimethoxybenzene with terminal alkynes under Pd-catalyzed cross-coupling conditions. For example, tert-butylammonium fluoride (TBAF) is used to deprotect trimethylsilyl (TMS) groups, achieving yields of 78–83% (for 18i and 18h isomers) . Key parameters include:

  • Catalyst system : Pd(PPh₃)₄/CuI in THF/Et₃N.
  • Temperature : Room temperature to 60°C.
  • Solvent purity : Distilled THF/benzene under argon to avoid side reactions .

Q. How is this compound characterized structurally, and what spectral data are critical for validation?

Key characterization methods include ¹H NMR, ¹³C NMR, and HRMS . Diagnostic signals in ¹H NMR include:

  • Alkyne proton : δ 3.14–3.25 ppm (singlet, 1H, C≡CH).
  • Methoxy groups : δ 3.72–3.86 ppm (three singlets integrating to 9H) .
    ¹³C NMR confirms the alkyne carbon at δ 81.3 ppm and aromatic carbons between δ 109–154 ppm . HRMS (EI) should match the calculated molecular ion at m/z 192.0786 (C₁₁H₁₂O₃) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in Pd-catalyzed cross-coupling reactions involving this compound?

Regioselectivity arises from electronic and steric effects of the methoxy substituents. The 2,3,4-trimethoxy pattern directs coupling to the para position relative to the electron-donating methoxy groups, as evidenced by NMR studies of intermediates like 1-iodo-2,3,4-trimethoxybenzene (δ 7.41 ppm for aromatic protons) . Computational modeling of transition states can further clarify steric hindrance and charge distribution effects .

Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) impact the cytotoxic activity of this compound analogs?

Replacing methoxy with hydroxy groups (e.g., 21b: 1-ethynyl-3-hydroxy-4-trimethoxybenzene) reduces lipophilicity and alters hydrogen-bonding capacity, affecting cellular uptake and target binding. In Combretastatin analogs, methoxy groups enhance tubulin binding affinity by mimicking natural substrates, while hydroxy groups may introduce metabolic instability .

Q. How can contradictions in reported NMR data for this compound derivatives be resolved?

Discrepancies in chemical shifts (e.g., alkyne proton δ 3.14 vs. 3.25 ppm) may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validate using:

  • Deuterium exchange to confirm exchangeable protons (e.g., OH groups).
  • 2D NMR (COSY, HSQC) to assign coupling networks .
    For example, aromatic protons in 18i show J = 4.2 Hz coupling, confirming para-substitution patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Under argon at –20°C to prevent alkyne oxidation.
  • Handling : Use gloves and fume hoods; avoid prolonged skin contact due to potential irritancy (analogous to 1-ethynyl-4-propoxybenzene) .
  • Waste disposal : Neutralize with aqueous FeSO₄ to degrade reactive alkynes .

Q. What computational tools are effective for retrosynthetic analysis of this compound?

AI-driven platforms like Reaxys and Pistachio prioritize routes based on reaction feasibility and literature precedence. For example, Reaxys suggests TMS-alkyne deprotection as a high-yield step (83% predicted vs. 78.5% experimental) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.